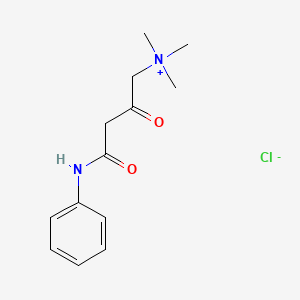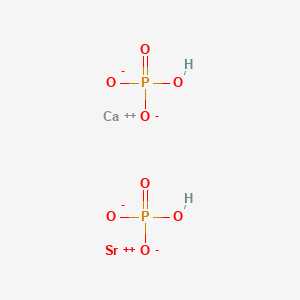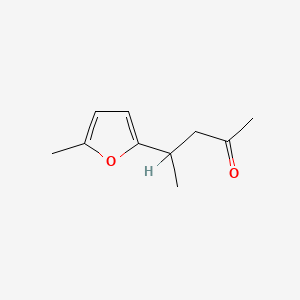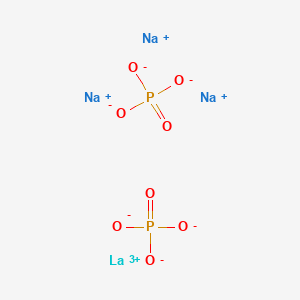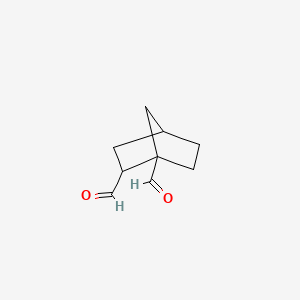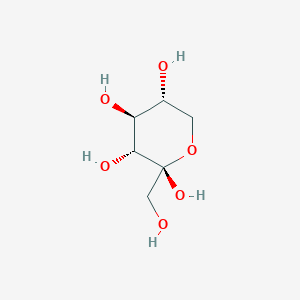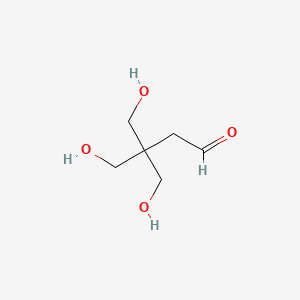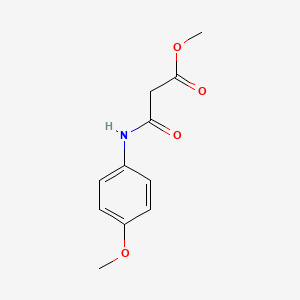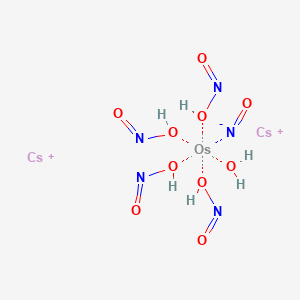
Einecs 234-926-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 234-926-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 234-926-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Einecs 234-926-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications .
Scientific Research Applications
Einecs 234-926-3 has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 234-926-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to Einecs 234-926-3 include amyl nitrite, bismuth tetroxide, and mercurous oxide . These compounds share certain chemical properties and applications but differ in their specific uses and effects.
Uniqueness: this compound is unique due to its specific chemical structure and properties. This uniqueness allows it to be used in specialized applications that other similar compounds may not be suitable for .
Properties
CAS No. |
12042-08-9 |
|---|---|
Molecular Formula |
AlCe3+3 |
Molecular Weight |
447.33 g/mol |
IUPAC Name |
aluminum;cerium |
InChI |
InChI=1S/Al.3Ce/q+3;;; |
InChI Key |
XHMPBTJJKKRAAD-UHFFFAOYSA-N |
Canonical SMILES |
[Al+3].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

